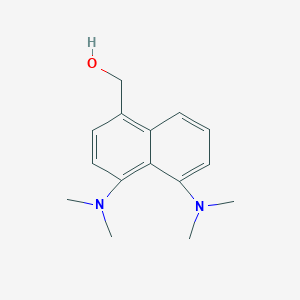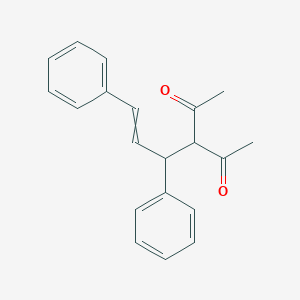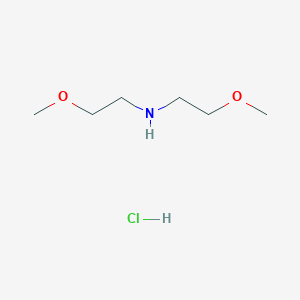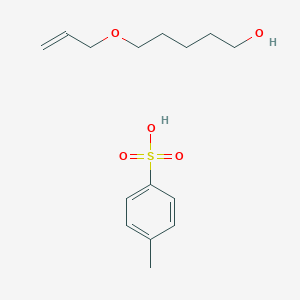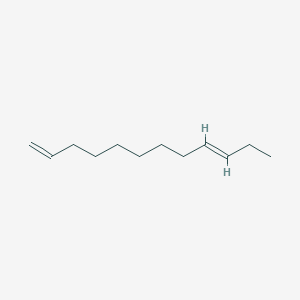![molecular formula C13H31O3PSi2 B14268052 Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate CAS No. 137811-76-8](/img/structure/B14268052.png)
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a prop-2-en-1-yl chain substituted with trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate typically involves the Horner–Wadsworth–Emmons olefination reaction. This reaction uses diethyl phosphonate and an appropriate aldehyde or ketone in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions, often in solvents like tetrahydrofuran or dimethylformamide, at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst like tetrabutylammonium fluoride.
Major Products:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Saturated phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its role in drug design, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive phosphonate and trimethylsilyl groups. These groups can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize transition states and intermediates in chemical reactions .
Comparación Con Compuestos Similares
Diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate: Similar structure but with an alkyne instead of an alkene.
Diethyl [3-(trimethylsilyl)prop-2-en-1-yl]phosphonate: Lacks the additional trimethylsilyl group on the prop-2-en-1-yl chain.
Uniqueness: Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate is unique due to the presence of two trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable reagent in synthetic chemistry, offering distinct advantages over similar compounds in terms of selectivity and yield in various reactions .
Propiedades
Número CAS |
137811-76-8 |
|---|---|
Fórmula molecular |
C13H31O3PSi2 |
Peso molecular |
322.53 g/mol |
Nombre IUPAC |
(1-diethoxyphosphoryl-3-trimethylsilylprop-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C13H31O3PSi2/c1-9-15-17(14,16-10-2)13(19(6,7)8)11-12-18(3,4)5/h11-13H,9-10H2,1-8H3 |
Clave InChI |
SYLGSEIEYUEVDW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C=C[Si](C)(C)C)[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


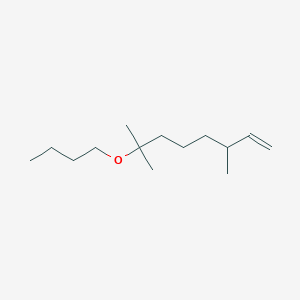
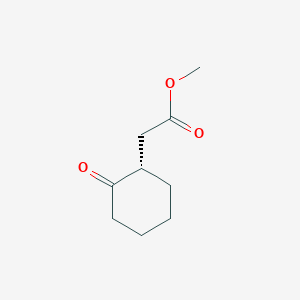
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
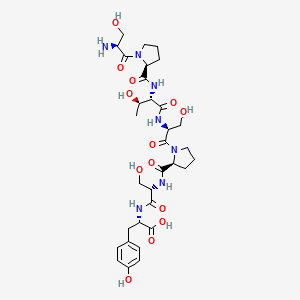
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
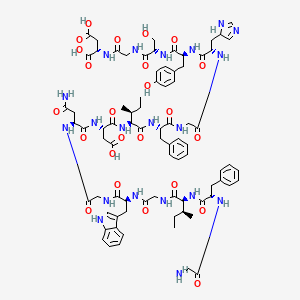
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
